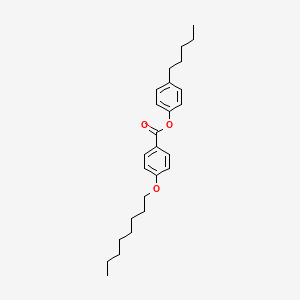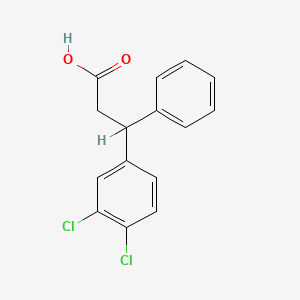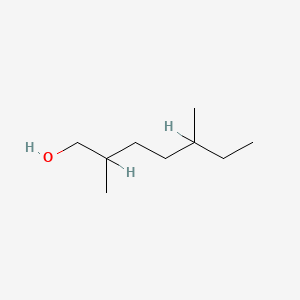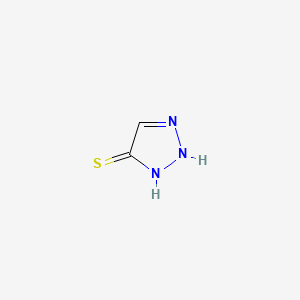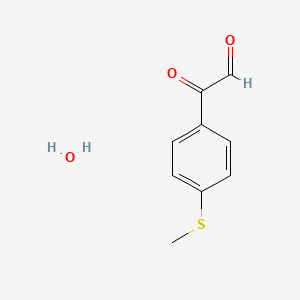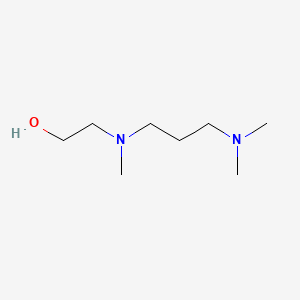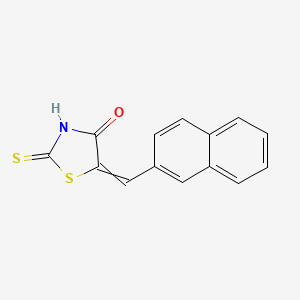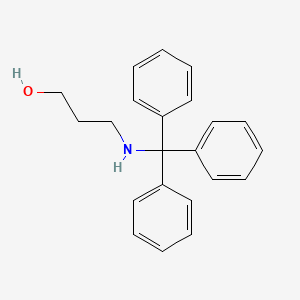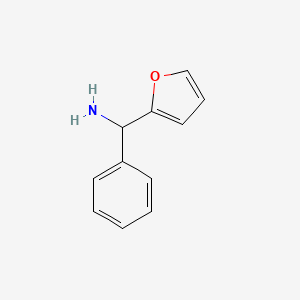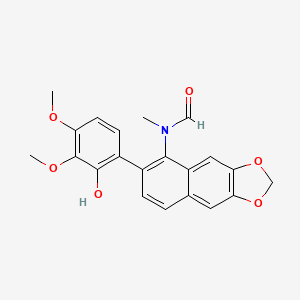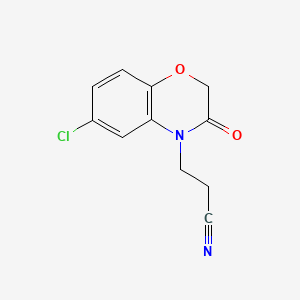![molecular formula C36H46N4O8S4 B1598627 4-methyl-N-[3-[(4-methylphenyl)sulfonyl-[2-[(4-methylphenyl)sulfonyl-[3-[(4-methylphenyl)sulfonylamino]propyl]amino]ethyl]amino]propyl]benzenesulfonamide CAS No. 74676-47-4](/img/structure/B1598627.png)
4-methyl-N-[3-[(4-methylphenyl)sulfonyl-[2-[(4-methylphenyl)sulfonyl-[3-[(4-methylphenyl)sulfonylamino]propyl]amino]ethyl]amino]propyl]benzenesulfonamide
Descripción general
Descripción
4-methyl-N-[3-[(4-methylphenyl)sulfonyl-[2-[(4-methylphenyl)sulfonyl-[3-[(4-methylphenyl)sulfonylamino]propyl]amino]ethyl]amino]propyl]benzenesulfonamide is a useful research compound. Its molecular formula is C36H46N4O8S4 and its molecular weight is 791 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-methyl-N-[3-[(4-methylphenyl)sulfonyl-[2-[(4-methylphenyl)sulfonyl-[3-[(4-methylphenyl)sulfonylamino]propyl]amino]ethyl]amino]propyl]benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-N-[3-[(4-methylphenyl)sulfonyl-[2-[(4-methylphenyl)sulfonyl-[3-[(4-methylphenyl)sulfonylamino]propyl]amino]ethyl]amino]propyl]benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Application in Pharmaceutical Analysis
Summary of the Application
Plerixafor and its related impurities, including PLERIXAFOR IMPURITY 1 (SM-1B), are used in the development of robust and rugged stability-indicating high-performance liquid chromatographic (HPLC) methods . These methods are crucial for the determination of related substances in drug substances .
Methods of Application
The method involves using a reversed-phase HPLC with a Phenomenex Luna L11 column. The gradient program uses mobile phase A and B, where A consists of pH 2.0 1-heptanesulfonic acid sodium salt buffer and acetonitrile in the ratio of 80:20 (v/v), and B consists of pH 2.0 1-heptanesulfonic acid sodium salt buffer and acetonitrile in the ratio of 20:80 (v/v). Plerixafor and its impurities are monitored at 210 nm .
Results or Outcomes
The method was found to be efficient for the estimation of all degradation and process-related impurities. It demonstrated the stability-indicating power of the method as the degradation products were well separated from each other and with the main peak .
Application in Oncology
Summary of the Application
Plerixafor, including its impurities, is a potent and selective antagonist of the CXCR4 receptor, which has been used as a molecular target for therapy of hematological malignancies .
Methods of Application
The mechanism of action of plerixafor is based on blocking of the CXCR4 binding to its specific ligand SDF-1α, which leads to an increase in the number of hematopoietic stem cells circulating in the systemic blood flow .
Results or Outcomes
As a result of this mechanism, it suppresses the development of cancer . It has been shown to be more effective in mobilizing hematopoietic stem cells than G-CSF alone, allowing the collection of greater numbers of stem cells in fewer apheresis sessions .
Application in Synthesis of Immunostimulant Plerixafor
Summary of the Application
The compound PLERIXAFOR IMPURITY 1 (SM-1B) is used in the synthesis of the immunostimulant plerixafor (Mozobil®, AMD3100) . This compound has been used as a molecular target for therapy of hematological malignancies .
Methods of Application
The synthesis of plerixafor involves the use of PLERIXAFOR IMPURITY 1 (SM-1B) and other compounds. The retrosynthetic analysis of plerixafor involves the use of two cyclam (1,4,8,11-tetraazacyclotetradecane) molecules connected by a para-xylylene linker .
Propiedades
IUPAC Name |
4-methyl-N-[3-[(4-methylphenyl)sulfonyl-[2-[(4-methylphenyl)sulfonyl-[3-[(4-methylphenyl)sulfonylamino]propyl]amino]ethyl]amino]propyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H46N4O8S4/c1-29-7-15-33(16-8-29)49(41,42)37-23-5-25-39(51(45,46)35-19-11-31(3)12-20-35)27-28-40(52(47,48)36-21-13-32(4)14-22-36)26-6-24-38-50(43,44)34-17-9-30(2)10-18-34/h7-22,37-38H,5-6,23-28H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPMEBPJXVTDES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCN(CCN(CCCNS(=O)(=O)C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H46N4O8S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501116855 | |
| Record name | N,N′-1,2-Ethanediylbis[4-methyl-N-[3-[[(4-methylphenyl)sulfonyl]amino]propyl]benzenesulfonamide] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501116855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
791.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-[3-[(4-methylphenyl)sulfonyl-[2-[(4-methylphenyl)sulfonyl-[3-[(4-methylphenyl)sulfonylamino]propyl]amino]ethyl]amino]propyl]benzenesulfonamide | |
CAS RN |
74676-47-4 | |
| Record name | N,N′-1,2-Ethanediylbis[4-methyl-N-[3-[[(4-methylphenyl)sulfonyl]amino]propyl]benzenesulfonamide] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74676-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N′-1,2-Ethanediylbis[4-methyl-N-[3-[[(4-methylphenyl)sulfonyl]amino]propyl]benzenesulfonamide] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501116855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenesulfonamide, N,N'-1,2-ethanediylbis[4-methyl-N-[3-[[(4-methylphenyl)sulfonyl]amino]propyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



